molecular formula C42H82NO8P B13399056 L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin

L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin

Cat. No.: B13399056
M. Wt: 760.1 g/mol
InChI Key: WTJKGGKOPKCXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of diacylglycerol phospholipid. It is an important component of cell membranes and is widely used in biophysical experiments. This compound is naturally present in eukaryotic cell membranes and is commercially available for various research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through the coupling of phosphocholine to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase, generating cytidine-diphosphocholine. This is followed by the transfer of the phosphocholine head group to a diacylglycerol molecule by DAG:CDP-choline cholinephosphotransferase .

Industrial Production Methods

Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine involves the use of well-defined liposomes, which are formed by a single hydration step. This method ensures the production of non-pyrogenic liposomes loaded with the desired molecule .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including oxidation and hydrolysis.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidative decomposition products.

    Hydrolysis: Lysophosphatidylcholine and free fatty acids.

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is extensively used in scientific research due to its role in mimicking natural cell membranes. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine
  • 1-Palmitoyl-sn-glycero-3-phosphocholine

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes a saturated palmitic acid in the sn-1 position and an unsaturated oleic acid in the sn-2 position. This composition allows it to mimic mammalian phospholipid composition effectively .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKGGKOPKCXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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